![molecular formula C19H21NO4S B5405027 4-[(phenylsulfonyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5405027.png)
4-[(phenylsulfonyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(phenylsulfonyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as PFT-μ, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. This compound is a member of the benzamide family and has a molecular weight of 401.49 g/mol. PFT-μ has been shown to have a high affinity for the p53 protein, which is a tumor suppressor protein that plays a critical role in preventing the development of cancer.
作用機序
4-[(phenylsulfonyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamideμ works by binding to the p53 protein and stabilizing its structure, which restores its function as a tumor suppressor. This leads to the induction of apoptosis in cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects
This compoundμ has been shown to have a range of biochemical and physiological effects in scientific research. In addition to its potential as a cancer treatment, this compoundμ has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are key components in the development of these diseases.
実験室実験の利点と制限
One of the major advantages of 4-[(phenylsulfonyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamideμ in lab experiments is its high affinity for the p53 protein, which makes it a useful tool for studying the function of this protein in cancer cells. However, one of the limitations of this compoundμ is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on 4-[(phenylsulfonyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamideμ. One area of research is in the development of more effective cancer treatments that target mutant p53. Another area of research is in the development of treatments for neurodegenerative diseases that target the aggregation of amyloid-beta and alpha-synuclein proteins. Additionally, further research is needed to explore the potential of this compoundμ in other areas of medicine, such as autoimmune diseases and infectious diseases.
合成法
The synthesis of 4-[(phenylsulfonyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamideμ involves a multistep process that includes the reaction of 4-bromo-1-(tetrahydro-2-furanyl)-2-nitrobenzene with N-(phenylsulfonyl)-4-piperidinamine, followed by reduction and reaction with benzoyl chloride. The final product is obtained through recrystallization and purification using column chromatography.
科学的研究の応用
4-[(phenylsulfonyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamideμ has been extensively studied in scientific research for its potential therapeutic applications. One of the major areas of research has been in the development of cancer treatments. The p53 protein is a critical component in preventing the development of cancer, and mutations in this protein are commonly found in many types of cancer. This compoundμ has been shown to restore the function of mutant p53 and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
4-(benzenesulfonylmethyl)-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c21-19(20-13-17-5-4-12-24-17)16-10-8-15(9-11-16)14-25(22,23)18-6-2-1-3-7-18/h1-3,6-11,17H,4-5,12-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQBZKJGOJFMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5404948.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5404954.png)
![3-[3-(3,4-dimethoxyphenyl)acryloyl]-2,4(3H,5H)-furandione](/img/structure/B5404957.png)
![3-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5404967.png)
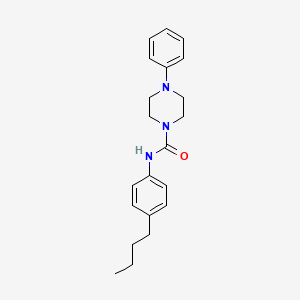
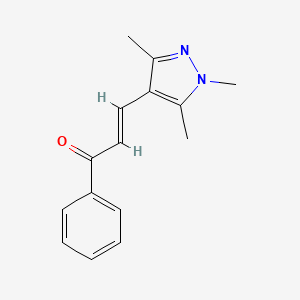
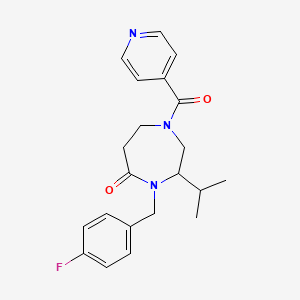
![(2R*,3S*,6R*)-3-phenyl-5-(2-quinoxalinyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5405006.png)
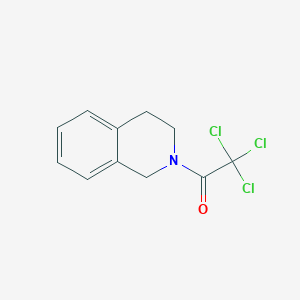
![N-[5-(benzoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B5405015.png)
![6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5405020.png)
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide](/img/structure/B5405031.png)
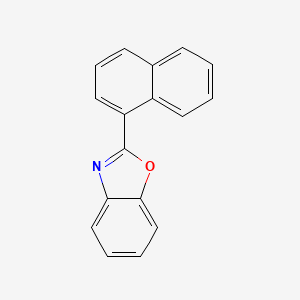
![5-amino-3-{1-cyano-2-[5-(2,4,5-trichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5405037.png)
